5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide
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Overview
Description
5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide is an anilide.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Derivatives: A study by Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives, which included compounds structurally related to the chemical . These compounds were obtained through reactions involving various primary amines, showcasing the versatility and potential for creating a wide array of derivatives for different applications (Bektaş et al., 2007).
- Antimicrobial Activities: The same study also evaluated the antimicrobial activities of these synthesized compounds. Some derivatives displayed good to moderate activities against test microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Research
- HIV-1 Inhibition: Larsen et al. (1999) conducted research on triazenopyrazole derivatives, related to the chemical structure , as potential inhibitors of HIV-1. Their findings suggest that certain derivatives could have a role in developing treatments against HIV-1, indicating a significant pharmaceutical application (Larsen et al., 1999).
Molecular Chemistry and Drug Design
- Peptidomimetics Synthesis: A study by Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the chemical , highlights its use in creating peptidomimetics and biologically active compounds. The study also explored overcoming certain chemical rearrangements, which is crucial in drug design and synthesis (Ferrini et al., 2015).
- Anticancer Potential: Research by Bekircan et al. (2008) on 4-amino-1,2,4-triazole derivatives demonstrated their potential in anticancer applications. They screened several newly synthesized compounds against various cancer cell lines, showing promise for the development of new anticancer drugs (Bekircan et al., 2008).
properties
Molecular Formula |
C18H20N6O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O4/c1-2-27-14-8-4-3-7-13(14)21-15(25)11-24-17(19)16(22-23-24)18(26)20-10-12-6-5-9-28-12/h3-9H,2,10-11,19H2,1H3,(H,20,26)(H,21,25) |
InChI Key |
CXNFECFBSYNUCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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